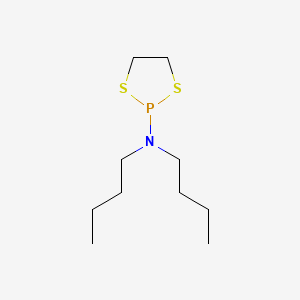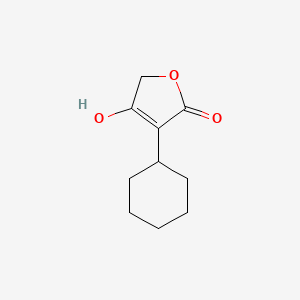![molecular formula C30H51Al B14453640 Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane CAS No. 77480-10-5](/img/structure/B14453640.png)
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[(6,6-dimethylbicyclo[311]heptan-2-yl)methyl]alumane is a complex organoaluminum compound It is characterized by the presence of three 6,6-dimethylbicyclo[311]heptan-2-yl groups attached to an aluminum center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane typically involves the reaction of aluminum trichloride with 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The 6,6-dimethylbicyclo[3.1.1]heptan-2-yl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different organic groups attached.
Aplicaciones Científicas De Investigación
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of high-performance materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, including polymerization and complexation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-methylpropyl)aluminum
- Tris(2-ethylhexyl)aluminum
- Tris(2,2-dimethylpropyl)aluminum
Uniqueness
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane is unique due to the presence of the 6,6-dimethylbicyclo[3.1.1]heptan-2-yl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications where other organoaluminum compounds may not be effective.
Propiedades
Número CAS |
77480-10-5 |
|---|---|
Fórmula molecular |
C30H51Al |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
tris[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]alumane |
InChI |
InChI=1S/3C10H17.Al/c3*1-7-4-5-8-6-9(7)10(8,2)3;/h3*7-9H,1,4-6H2,2-3H3; |
Clave InChI |
RMLQLLZGXSUJBK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C1C2)C[Al](CC3CCC4CC3C4(C)C)CC5CCC6CC5C6(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


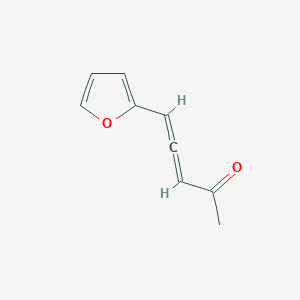
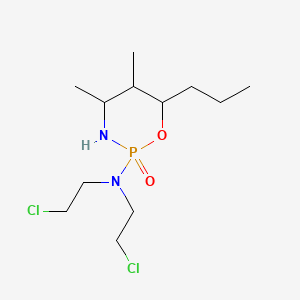

![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
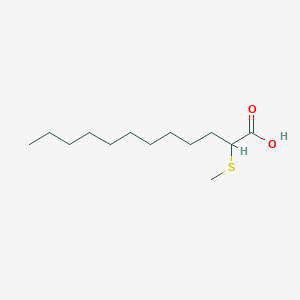

![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)

![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

